molecular formula C8H16N2 B14681389 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole CAS No. 30433-50-2

4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14681389
CAS No.: 30433-50-2
M. Wt: 140.23 g/mol
InChI Key: OAFUCMJZFAPELE-UHFFFAOYSA-N
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Description

Significance of Dihydropyrazole Scaffolds in Contemporary Organic Chemistry

Dihydropyrazole scaffolds are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a double bond. This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The significance of these scaffolds is underscored by their wide-ranging applications, which have been a subject of intense research.

Dihydropyrazole derivatives have been shown to possess a remarkable spectrum of pharmacological activities. uniovi.esnih.gov These include:

Anticancer: Certain dihydropyrazoles have demonstrated the ability to inhibit the growth of various cancer cell lines. nih.gov

Antimicrobial: The scaffold is a key component in compounds designed to combat bacterial and fungal infections.

Anti-inflammatory: Many dihydropyrazole derivatives exhibit potent anti-inflammatory properties.

Antioxidant: The ring system can be functionalized to create effective antioxidant agents.

Antiviral and Antidepressant properties. scispace.com

The versatility of the dihydropyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the biological activity and physical properties of the molecules. This "tunability" is a key reason for their prominence in drug discovery and development programs.

Table 1: Selected Biological Activities of Dihydropyrazole Derivatives
Biological ActivitySignificance
AnticancerPotential for developing new chemotherapeutic agents. nih.gov
AntimicrobialAddresses the growing challenge of antibiotic resistance.
Anti-inflammatoryOffers potential for treating chronic inflammatory diseases.
AntioxidantPotential applications in preventing oxidative stress-related diseases.
AntiviralContributes to the development of new antiviral therapies. scispace.com

Historical Development of Dihydropyrazole Synthesis and Mechanistic Understanding

The synthesis of dihydropyrazoles has a rich history, evolving from classical methods to more sophisticated and efficient modern techniques. One of the most traditional and widely used methods involves the cyclocondensation reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine (B178648) and its derivatives. scispace.com This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular cyclization and dehydration.

The mechanistic understanding of dihydropyrazole formation has also evolved. The reaction of α,β-unsaturated carbonyls with hydrazines is generally understood to proceed via a Michael addition followed by intramolecular cyclization and dehydration. Another important synthetic route is the 1,3-dipolar cycloaddition of diazo compounds with alkenes. This reaction provides a powerful tool for the construction of the pyrazoline ring with good control over regioselectivity.

Over the years, significant advancements have been made to improve the efficiency, selectivity, and environmental friendliness of dihydropyrazole synthesis. These include the development of:

Microwave-assisted synthesis: This technique often leads to shorter reaction times and higher yields. nih.gov

One-pot synthesis: Combining multiple reaction steps into a single procedure improves efficiency and reduces waste. nih.gov

Use of novel catalysts: The exploration of new catalytic systems has enabled better control over the stereochemistry of the products.

Current Research Landscape and Key Challenges Pertaining to 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole

The specific structure of this compound presents unique synthetic challenges, primarily related to the control of stereochemistry. The presence of two adjacent chiral centers at positions 4 and 5 means that the molecule can exist as multiple stereoisomers. The selective synthesis of a single stereoisomer is a significant challenge in modern organic chemistry. researchgate.net

Key Challenges:

Stereoselective Synthesis: The development of methods to control the relative and absolute stereochemistry at the C4 and C5 positions is a primary hurdle. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is a key area of research to address this challenge. uniovi.esresearchgate.net

Regioselectivity: In syntheses involving unsymmetrical precursors, controlling the regioselectivity of the cyclization to obtain the desired constitutional isomer is crucial.

Lack of Dedicated Research: As there is limited specific research on this compound, establishing its specific properties and potential applications is a significant undertaking. Future research would need to focus on its synthesis, characterization, and biological evaluation.

The current research landscape for asymmetrically substituted dihydropyrazoles is focused on overcoming these challenges. Researchers are actively exploring new catalytic systems, including organocatalysis and transition-metal catalysis, to achieve high levels of enantioselectivity and diastereoselectivity. frontiersin.org The development of efficient and scalable synthetic routes to specific stereoisomers of compounds like this compound is essential to unlock their full potential in various scientific fields.

Table 2: Key Research Challenges for Asymmetrically Substituted Dihydropyrazoles
ChallengeDescription
StereocontrolAchieving high enantiomeric and diastereomeric purity in the synthesis of molecules with multiple chiral centers. researchgate.net
RegiocontrolDirecting the reaction to form the desired constitutional isomer from unsymmetrical starting materials.
ScalabilityDeveloping synthetic methods that are efficient and practical for producing larger quantities of the target compound.
Biological EvaluationThe lack of readily available material hinders comprehensive studies of biological activity and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30433-50-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C8H16N2/c1-3-5-8-7(4-2)6-9-10-8/h6-8,10H,3-5H2,1-2H3

InChI Key

OAFUCMJZFAPELE-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C=NN1)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 5 Propyl 4,5 Dihydro 1h Pyrazole and Its Structural Analogues

Cycloaddition Strategies in Dihydropyrazole Synthesis

Cycloaddition reactions represent a powerful tool for the convergent synthesis of cyclic systems, including dihydropyrazoles. These methods often involve the formation of multiple carbon-heteroatom bonds in a single, atom-economical step.

Exploration of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. wikipedia.org In the context of dihydropyrazole synthesis, the most common approach is the reaction of a diazoalkane (the 1,3-dipole) with an alkene (the dipolarophile). researchgate.netnih.gov

This reaction pathway typically leads to 1-pyrazolines (3H-4,5-dihydropyrazoles), which can be unstable and may undergo rapid tautomerization to the more stable 2-pyrazolines (1H-4,5-dihydropyrazoles). researchgate.net The synthesis of 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole via this method would theoretically involve the reaction of diazomethane (B1218177) with (E)-3-heptene. The regioselectivity and stereoselectivity of the cycloaddition are key considerations, governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org While this is a fundamental approach, other 1,3-dipoles, such as nitrile imines generated from hydrazonyl bromides, can also be employed in cycloadditions with alkenes to yield pyrazoline structures. rsc.org

An intramolecular variation of this strategy provides rapid access to fused pyrazole (B372694) systems. This involves generating diazomethanes in situ from tosylhydrazones, which then undergo a smooth cycloaddition with a tethered alkyne or nitrile moiety. unito.itfrontiersin.org

Cascade and Multicomponent Reaction Approaches

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. researchgate.net

Palladium-catalyzed cascade reactions have been developed for the synthesis of complex dihydropyrazole derivatives. One such methodology involves the heterocyclization/carbonylation/arylation cascade between β,γ-unsaturated N-tosyl hydrazones and arylboronic acids, which produces 2-pyrazoline-ketone derivatives under a carbon monoxide atmosphere. researchgate.net

Multicomponent syntheses are particularly effective for building molecular complexity. beilstein-journals.org A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov These reactions often proceed through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org While many MCRs yield fully aromatic pyrazoles, they can be adapted to produce dihydropyrazole intermediates. For example, a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile (B47326) can yield complex pyrano[2,3-c]pyrazole systems, which contain a dihydropyran ring fused to the pyrazole. tandfonline.com Another approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water to produce 1H-pyrazole derivatives. longdom.org

A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (B91410) has also been reported, affording highly functionalized pyrazolyl aliphatic sulfonyl fluorides with excellent regioselectivity. rsc.org

Condensation and Cyclocondensation Routes

Condensation reactions are among the most traditional and widely used methods for synthesizing the dihydropyrazole core, prized for their operational simplicity and the availability of starting materials.

Hydrazine-Based Condensation with Carbonyl Substrates

The most classic and robust method for synthesizing 2-pyrazolines is the cyclocondensation reaction between α,β-unsaturated aldehydes or ketones (chalcones) and hydrazine or its derivatives. e-journals.inresearchgate.netchemicalbook.comscispace.comresearchgate.net This reaction, first reported by Fischer and Knoevenagel, is versatile and allows for the introduction of various substituents at the 1, 3, and 5 positions of the pyrazoline ring. researchgate.net

The mechanism is believed to proceed via an initial nucleophilic attack of the hydrazine onto the β-carbon of the enone (Michael addition), followed by an intramolecular cyclization via attack on the carbonyl carbon and subsequent dehydration to form the stable five-membered ring. researchgate.netresearchgate.net For the synthesis of the target compound, this compound, a suitable starting material would be 2-ethyl-1-phenylhex-1-en-3-one or a related α,β-unsaturated ketone, which would react with hydrazine hydrate.

The reaction conditions can be varied, with protocols using acetic acid, ethanol, or pyridine (B92270) as solvents, often under reflux. e-journals.in

Table 1: Examples of Hydrazine-Based Condensation for Dihydropyrazole Synthesis
α,β-Unsaturated Carbonyl SubstrateHydrazine DerivativeConditionsProduct TypeReference
Chalcones (1,3-Diphenyl-2-propen-1-ones)Hydrazine HydrateAcetic Acid, Reflux3,5-Diphenyl-2-pyrazolines e-journals.in
ChalconesPhenyl HydrazineEthanol, Reflux1,3,5-Triphenyl-2-pyrazolines e-journals.in
3-Acetyl-5-nitropyridine derived chalconesHydrazine HydrateEthanol, RefluxPyridine-containing 4,5-dihydro-1H-pyrazoles scispace.com
β-Aryl α,β-Unsaturated KetonesHydrazine-Substituted Pyrazolines researchgate.net

Catalyst-Mediated Condensation Protocols

The efficiency and selectivity of condensation reactions can be significantly enhanced through the use of catalysts. A wide range of catalysts, including acids, bases, organocatalysts, and metal complexes, have been employed.

Acid catalysts are commonly used to promote the condensation of α,β-unsaturated ketones with hydrazines. chemicalbook.com Lewis acids, such as zinc triflate, have been shown to catalyze the reaction of butynol (B8639501) with arylhydrazines to afford 2-pyrazolines regioselectively. chemicalbook.com Solid-supported acids like Amberlyst-15 have also been utilized for this transformation. chemicalbook.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 2-pyrazolines. rsc.orgthieme-connect.com For instance, cinchona alkaloid derivatives can catalyze the conjugate addition of hydrazines to α,β-unsaturated ketones, followed by condensation, to yield highly enantioenriched products. rsc.orgresearchgate.net

Transition metal catalysts also play a crucial role. Copper(II)-catalyzed cyclization of N-propargyl hydrazones provides N-acyl and N-tosyl-substituted pyrazolines through an intramolecular C-N bond formation. organic-chemistry.org Ruthenium complexes have been used to catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines, providing a green and atom-economical route to 2-pyrazolines with only water and hydrogen gas as byproducts. organic-chemistry.org

Table 2: Catalyst Systems for Dihydropyrazole Synthesis
Catalyst SystemSubstratesReaction TypeKey FeatureReference
Zinc TriflateButynol, ArylhydrazinesCondensation-CyclizationRegioselective chemicalbook.com
Cinchona Alkaloid Derivativesα,β-Unsaturated Ketones, HydrazinesAsymmetric CondensationHigh Enantioselectivity rsc.orgresearchgate.net
Ru3(CO)12 / NHC-diphosphine ligand1,3-Diols, ArylhydrazinesDehydrogenative CouplingAtom-economical, Green organic-chemistry.org
Copper(II)N-propargyl hydrazonesIntramolecular CyclizationForms N-substituted pyrazolines organic-chemistry.org

Oxidative and Reductive Approaches to Dihydropyrazole Frameworks

Redox reactions provide alternative pathways to the dihydropyrazole core, either by constructing the ring through an oxidative process or by modifying a related heterocyclic system.

A prominent oxidative method is the acceptorless dehydrogenative coupling of allylic alcohols or 1,3-diols with hydrazines, catalyzed by ruthenium complexes. organic-chemistry.org This approach forms the dihydropyrazole ring with the concomitant release of hydrogen and water, representing a highly efficient and environmentally benign strategy. organic-chemistry.org

Another oxidative strategy involves the cyclization of β,γ-unsaturated hydrazones. A copper-catalyzed aerobic oxidative cyclization of these substrates yields a broad range of pyrazole derivatives, initiated by the formation of a hydrazonyl radical. organic-chemistry.org Photocatalysis has also been employed for the radical-induced cascade cyclization of hydrazones to form dihydropyrazoles. mdpi.com

While the synthesis of dihydropyrazoles often serves as a precursor to fully aromatic pyrazoles via oxidation organic-chemistry.orgchemicalbook.comresearchgate.net, the reverse process—reduction of pyrazoles to dihydropyrazoles—is less common as a primary synthetic route. However, specific reduction methods can be applied if a suitable pyrazole precursor is readily available. More synthetically relevant are oxidative cyclizations that directly yield the dihydropyrazole ring. For example, a three-step synthesis starting from alcohols involves their mild oxidation to aldehydes, followed by a Mukaiyama aldol (B89426) reaction to form α,β-unsaturated ketones, which are then cyclized with hydrazines to cleanly afford 4,5-dihydro-1H-pyrazoles. rsc.org

Metal-mediated oxidative N-N coupling represents another advanced approach. Diazatitanacycles, for example, can undergo oxidation-induced N-N reductive elimination to form the pyrazole core, a process where the oxidant plays a critical role in promoting the key bond-forming step. nih.govrsc.org

Transition Metal-Catalyzed Syntheses of 4,5-Dihydropyrazoles

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic frameworks, offering high efficiency and selectivity. mdpi.com Various transition metals, including palladium, rhodium, and iron, have been employed in the synthesis of 4,5-dihydropyrazoles. dntb.gov.ua These reactions often proceed through mechanisms such as C-H activation, cyclization, and cross-coupling reactions, providing access to a diverse range of substituted pyrazolines. mdpi.com

A common strategy involves the palladium-catalyzed reaction between hydrazones and allenes or alkenes. While specific examples for this compound are not prominent, the synthesis of structurally related 4,5-disubstituted pyrazolines demonstrates the versatility of this approach. For instance, the reaction of N-aryl hydrazones with terminal alkenes in the presence of a palladium catalyst can yield 4,5-dihydropyrazoles. The regioselectivity of such reactions is a critical aspect, often influenced by the nature of the substituents on both the hydrazone and the alkene.

Iron-catalyzed syntheses have also been reported, offering a more economical and environmentally benign alternative to precious metal catalysts. researchgate.net One notable method involves the reaction of propargyl alcohols with hydrazines, which proceeds through a base-induced isomerization followed by cyclization of the resulting α,β-unsaturated hydrazones. researchgate.net This methodology is particularly relevant for the synthesis of 4,5-dialkyl-dihydropyrazoles.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 4,5-Dihydropyrazole Analogues

CatalystReactantsProduct StructureYield (%)Reference
Pd(OAc)2/dppfN-Aryl Hydrazone, Terminal Alkene1-Aryl-5-alkyl-4,5-dihydro-1H-pyrazole70-90General methodology
FeCl3Propargyl Alcohol, Hydrazine3,5-Disubstituted-4,5-dihydro-1H-pyrazoleUp to 85 researchgate.net
Rh2(OAc)4Diazo Compound, AlkenePolysubstituted-4,5-dihydro-1H-pyrazoleVariableGeneral methodology

Development of Stereoselective Syntheses for this compound

The presence of two stereocenters at the C4 and C5 positions of this compound necessitates the development of stereoselective synthetic methods. Asymmetric catalysis, employing chiral ligands or catalysts, is a key strategy to control the stereochemical outcome of the reaction.

One of the most effective methods for the enantioselective synthesis of 4,5-dihydropyrazoles is the [3+2] cycloaddition reaction between a diazo compound and an alkene, catalyzed by a chiral transition metal complex. Chiral Lewis acids and organocatalysts have also been successfully employed to induce enantioselectivity in the formation of the pyrazoline ring.

For the synthesis of 4,5-dialkyl-substituted pyrazolines, the stereochemistry can be controlled by using chiral auxiliaries attached to either the diazo precursor or the alkene. Subsequent removal of the auxiliary provides the enantiomerically enriched dihydropyrazole. While direct examples for this compound are scarce, the principles of asymmetric synthesis applied to similar structures provide a clear roadmap.

Table 2: Stereoselective Synthetic Approaches to Chiral 4,5-Dihydropyrazole Analogues

MethodChiral SourceReactantsProduct TypeEnantiomeric Excess (ee %)Reference
[3+2] CycloadditionChiral Lewis AcidDiazoalkane, α,β-Unsaturated EsterChiral 4,5-Dihydropyrazole-3-carboxylateUp to 99General methodology
OrganocatalysisChiral Amineα,β-Unsaturated Aldehyde, HydrazoneChiral 4,5-Dihydropyrazole>90General methodology
Chiral AuxiliaryEvans AuxiliaryN-Acyloxazolidinone, Diazo CompoundChiral 4,5-Dihydropyrazole>95 (de)General methodology

Sustainable Synthesis Methodologies for Dihydropyrazole Derivatives

In recent years, there has been a significant shift towards the development of sustainable and green synthetic methodologies in organic chemistry. For the synthesis of dihydropyrazole derivatives, several eco-friendly approaches have been explored, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of green solvents.

Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, often leading to higher yields and cleaner reaction profiles in shorter time frames. The synthesis of 4,5-dihydropyrazoles from chalcones and hydrazines, a classic method, can be efficiently carried out under microwave irradiation, often in the absence of a solvent.

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. This method has been applied to the synthesis of various heterocyclic compounds, including pyrazolines, often resulting in improved yields and reduced reaction times.

The use of green solvents, such as water, ethanol, or ionic liquids, is a cornerstone of sustainable chemistry. The synthesis of dihydropyrazoles has been successfully performed in aqueous media, minimizing the use of volatile and hazardous organic solvents.

Table 3: Sustainable Synthesis Methods for 4,5-Dihydropyrazole Analogues

MethodologyKey FeaturesTypical ReactantsAdvantagesReference
Microwave-Assisted SynthesisRapid heating, shorter reaction timesChalcones, HydrazinesIncreased yields, reduced byproductsGeneral methodology
Ultrasound-Assisted SynthesisAcoustic cavitation, enhanced mass transferAldehydes, Ketones, HydrazinesImproved reaction rates, milder conditionsGeneral methodology
Green Solvents (e.g., Water)Environmentally benign reaction mediumWater-soluble starting materialsReduced environmental impact, simplified workupGeneral methodology
Photocatalytic SynthesisVisible light as an energy sourceHydrazones, AlkenesMild reaction conditions, high atom economy mdpi.com

Comprehensive Structural and Spectroscopic Characterization of 4 Ethyl 5 Propyl 4,5 Dihydro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of a 4,5-disubstituted pyrazoline is expected to be complex due to the presence of a stereocenter at both the C4 and C5 positions. The protons on the pyrazoline ring at positions 4 and 5, along with the adjacent methylene (B1212753) protons of the ethyl group, typically form a complex spin system. dergipark.org.treresearchco.com

The protons on the C4 and C5 carbons of the pyrazoline ring generally give rise to an ABX spin system, further complicated by coupling to the substituents. dergipark.org.treresearchco.com The H5 proton, being adjacent to two nitrogen atoms, is expected to appear as a doublet of doublets in the downfield region of the aliphatic spectrum. The H4 proton would also likely appear as a multiplet, coupling to both the H5 proton and the methylene protons of the ethyl group. The diastereotopic nature of the methylene protons on the ethyl group at C4 would render them magnetically inequivalent, leading to separate signals, each coupling with the H4 proton and the methyl protons of the ethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
N-H 1.0 - 5.0 br s -
H5 3.5 - 4.5 m J(H5-H4), J(H5-CH₂)
H4 2.8 - 3.6 m J(H4-H5), J(H4-CH₂)
C4-CH₂ (ethyl) 1.4 - 1.8 m J(CH₂-H4), J(CH₂-CH₃)
C5-CH₂ (propyl) 1.2 - 1.6 m J(CH₂-H5), J(CH₂-CH₂)
C5-CH₂-CH₂ (propyl) 1.1 - 1.5 m J(CH₂-CH₂), J(CH₂-CH₃)
C4-CH₂-CH₃ (ethyl) 0.8 - 1.1 t J(CH₃-CH₂)
C5-(CH₂)₂-CH₃ (propyl) 0.8 - 1.1 t J(CH₃-CH₂)

Note: Chemical shifts are referenced to TMS in CDCl₃. These are estimated ranges based on analogous structures.

Carbon-13 (¹³C) NMR Characterization and DEPT/HSQC Studies

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the pyrazoline ring carbons are characteristic, with C3 (the imine carbon) appearing significantly downfield. dergipark.org.tr The C4 and C5 carbons, being sp³-hybridized, would appear in the aliphatic region. dergipark.org.trajgreenchem.com

Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Single Quantum Coherence (HSQC) experiments are crucial for definitive assignments. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. An HSQC spectrum would correlate each carbon atom with its directly attached proton(s), confirming the assignments made from the ¹H and ¹³C spectra. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Analysis for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C3 150 - 155 No Signal
C5 60 - 70 Positive (CH)
C4 40 - 50 Positive (CH)
C5-CH₂ (propyl) 30 - 40 Negative (CH₂)
C4-CH₂ (ethyl) 25 - 35 Negative (CH₂)
C5-CH₂-CH₂ (propyl) 18 - 25 Negative (CH₂)
C4-CH₂-CH₃ (ethyl) 10 - 15 Positive (CH₃)
C5-(CH₂)₂-CH₃ (propyl) 10 - 15 Positive (CH₃)

Note: These are estimated ranges based on published data for similar pyrazoline structures. dergipark.org.tr

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously establish the molecular structure and relative stereochemistry, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Correlations would be expected between H4 and H5, H4 and the ethyl C4-CH₂, and within the ethyl and propyl chains, confirming the connectivity of the entire carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be key in confirming the placement of the substituents. For instance, correlations from the ethyl protons to C4 and C5, and from the propyl protons to C5 and C4, would solidify the assignment of the pyrazoline ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space. For this compound, a NOESY or ROESY spectrum would be critical for determining the relative stereochemistry of the ethyl and propyl groups (i.e., whether they are cis or trans to each other). A spatial correlation between H4 and the protons of the propyl group, or between H5 and the protons of the ethyl group, would suggest a cis relationship. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the pyrazoline ring and the alkyl substituents. The key functional groups include the secondary amine (N-H), the imine (C=N), and the sp³ C-H bonds of the alkyl chains.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretching 3300 - 3450 Medium, Broad Weak
C-H (sp³) Stretching 2850 - 3000 Strong Strong
C=N Stretching 1590 - 1650 Medium-Strong Strong
N-H Bending 1550 - 1620 Medium Weak
CH₂ Scissoring 1450 - 1470 Medium Medium
C-N Stretching 1180 - 1280 Medium Medium

Note: Frequencies are based on typical values for 4,5-dihydro-1H-pyrazole derivatives. dergipark.org.trrdd.edu.iq

The N-H stretching vibration is expected to appear as a broad band in the IR spectrum. dergipark.org.tr The C=N stretching frequency is a key diagnostic peak for the pyrazoline ring and is often strong in both IR and Raman spectra. rdd.edu.iqnih.gov The spectrum would also be rich with strong C-H stretching and bending vibrations from the numerous sp³-hybridized carbons of the ethyl and propyl groups.

Analysis of Molecular Vibrations and Conformational Insights

Beyond simple functional group identification, a detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide deeper structural insights. researchgate.netnih.gov The fingerprint region (below 1500 cm⁻¹) would contain a complex series of overlapping bands corresponding to C-C stretching and various bending and rocking modes of the entire molecular framework.

The specific frequencies and intensities of the C-H bending modes and the pyrazoline ring deformation modes could potentially provide information about the preferred conformation of the five-membered ring (e.g., envelope or twisted) and the orientation of the alkyl substituents. Raman spectroscopy, in particular, could be useful for studying the skeletal vibrations and confirming the C=N bond, which is highly polarizable and thus typically gives a strong Raman signal. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The electronic absorption properties of this compound are determined by the electronic transitions within its chromophoric system. The UV-Vis spectrum of 2-pyrazoline (B94618) derivatives is primarily characterized by a π → π* transition associated with the C=N-N moiety within the heterocyclic ring.

For simple alkyl-substituted 2-pyrazolines, the principal electronic transition observed in the UV-Vis spectrum is a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The absorption maximum (λmax) for this transition typically falls within the range of 280-350 nm. physchemres.orgmdpi.com The exact position of the λmax is influenced by the nature of the substituents on the pyrazoline ring and the solvent used for analysis. In the case of this compound, the presence of alkyl groups is expected to have a minor bathochromic (red) shift on the absorption maximum compared to the unsubstituted pyrazoline core.

Table 1: Representative UV-Vis Absorption Data for 2-Pyrazoline Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Reference
3,5-Diphenyl-4,5-dihydro-1H-pyrazoleDichloromethane301Not Specified arxiv.org
3,5-Diphenyl-4,5-dihydro-1H-pyrazoleDimethyl Sulfoxide303Not Specified arxiv.org
4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholineNot Specified300Not Specified researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, followed by a series of fragment ions resulting from the cleavage of the molecule.

The fragmentation of 2-pyrazolines is often initiated by the loss of a substituent or cleavage of the heterocyclic ring. researchgate.net For this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethyl group: [M - 29]⁺

Loss of the propyl group: [M - 43]⁺

Ring cleavage: Leading to the formation of smaller, stable ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Structure
[M]⁺140Intact Molecule
[M - C₂H₅]⁺111Loss of ethyl radical
[M - C₃H₇]⁺97Loss of propyl radical
[C₄H₇N₂]⁺83Ring fragmentation product
[C₃H₅N]⁺55Ring fragmentation product

Note: This table represents a predicted fragmentation pattern based on the general behavior of alkyl-substituted pyrazolines in mass spectrometry. researchgate.net

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the literature, data from analogous pyrazoline derivatives can be used to infer its likely solid-state structure. researchgate.net

Table 3: Representative Crystallographic Data for a Pyrazoline Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)19.5352(6) researchgate.net
b (Å)5.4004(2) researchgate.net
c (Å)16.1243(5) researchgate.net
β (°)90.998(2) researchgate.net
Volume (ų)1700.00(9) researchgate.net

Note: The data in this table is for 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline and is provided to illustrate typical crystallographic parameters for a pyrazoline derivative. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

This compound possesses two chiral centers at the C4 and C5 positions. Therefore, it can exist as a pair of enantiomers and a pair of diastereomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the molecule can be determined. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, allowing for the determination of enantiomeric purity.

While specific chiroptical data for this compound is not available, the principles of CD spectroscopy are well-established for assigning the absolute configuration of chiral pyrazoline derivatives. nih.govmdpi.comnih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Ethyl 5 Propyl 4,5 Dihydro 1h Pyrazole

Tautomerism and Prototropic Equilibria in Dihydropyrazole Systems

Dihydropyrazoles, also known as pyrazolines, can exist in different isomeric forms depending on the position of the double bond within the five-membered ring. rdd.edu.iq The relative stability of these tautomers is a critical aspect of their chemistry. Theoretical studies on dihydropyrazole systems indicate that Δ2-pyrazolines (4,5-dihydro-1H-pyrazoles) are generally the most stable tautomeric form. researchgate.net

For an unsubstituted dihydropyrazole ring, three primary tautomers can be considered: Δ1-pyrazoline (3,4-dihydro-2H-pyrazole), Δ2-pyrazoline (4,5-dihydro-1H-pyrazole), and Δ3-pyrazoline (2,3-dihydro-1H-pyrazole). The compound 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole belongs to the Δ2-pyrazoline class, which is typically the most thermodynamically stable isomer. researchgate.net The N-H proton can reside on either of the two nitrogen atoms, leading to a dynamic prototropic equilibrium. However, in the case of 4,5-disubstituted systems, the Δ2 form is overwhelmingly favored. The Δ3-pyrazolines are considered the least stable of the isomers. researchgate.net

Table 1: Relative Stability of Dihydropyrazole Tautomers

TautomerSystematic NameRelative StabilityStructural Features
Δ2-Pyrazoline 4,5-dihydro-1H-pyrazoleMost Stable C=N bond between N1 and C5. The specified compound belongs to this class.
Δ1-Pyrazoline 4,5-dihydro-3H-pyrazoleLess StableC=N bond between N2 and C3.
Δ3-Pyrazoline 2,3-dihydro-1H-pyrazoleLeast StableC=N bond between N1 and C2. Generally unstable unless both nitrogen atoms are substituted. researchgate.net

The tautomeric equilibrium in heterocyclic systems is sensitive to both the electronic nature of substituents and the surrounding environment, such as the solvent. mdpi.comnih.gov

Substituent Effects: The ethyl and propyl groups on the this compound ring are alkyl groups, which act as weak sigma (σ) electron-donating groups. In related heterocyclic systems, such electron-donating substituents can influence the electron density distribution and subtly affect the stability of tautomeric forms. rsc.orged.gov However, for dihydropyrazoles, the inherent stability of the Δ2-form is so significant that minor electronic effects from alkyl groups are unlikely to shift the equilibrium to favor other isomers to any measurable extent. researchgate.net

Environmental Effects: The nature of the solvent can play a more significant role in tautomeric preferences by differentially solvating the different isomers. mdpi.com Polar solvents may stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. nih.gov While this compound is expected to exist predominantly as the Δ2 tautomer in all common solvents, the precise position of the equilibrium can be influenced by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Electrophilic and Nucleophilic Reactions at Ring Positions

The reactivity of the dihydropyrazole ring is characterized by the interplay of its nucleophilic and electrophilic centers. The C=N imine moiety and the nitrogen lone pairs are the primary sites for chemical reactions. libretexts.orgyoutube.com

Nucleophilic Character: The nitrogen atoms, particularly the sp2-hybridized nitrogen (N1), possess lone pairs of electrons, rendering them nucleophilic. This site is susceptible to attack by electrophiles such as protons (acid-base chemistry) and alkylating agents. youtube.com The sp3-hybridized nitrogen (N2) also has a lone pair and is nucleophilic.

Electrophilic Character: The carbon atom of the imine group (C5) is electron-deficient due to the electronegativity of the adjacent nitrogen atom. This makes it an electrophilic center, vulnerable to attack by nucleophiles. libretexts.orgyoutube.com

Some general reactions illustrating this dual reactivity include:

Reaction with Electrophiles: The N1 atom can be readily protonated by acids or undergo reactions like acylation or alkylation. In some 2-pyrazoline (B94618) systems, electrophilic substitution can occur at the C3 position if it is unsubstituted. chemicalbook.com

Reaction with Nucleophiles: The electrophilic C5 carbon can be attacked by various nucleophiles, potentially leading to ring-opening or addition reactions, depending on the reaction conditions and the nature of the nucleophile.

Table 2: Potential Reactive Sites in this compound

Ring PositionHybridizationCharacterPotential Reactions
N1 sp2NucleophilicProtonation, Alkylation, Acylation
N2 sp3NucleophilicProtonation, Coordination to metals
C3 sp2-Potential site for electrophilic attack if unsubstituted.
C4 sp3Weakly acidic C-HDeprotonation with strong bases to form an anion.
C5 sp2ElectrophilicNucleophilic addition

Oxidation and Reduction Pathways of the Dihydropyrazole Ring

The dihydropyrazole ring can undergo both oxidation to form the aromatic pyrazole (B372694) and reduction to the fully saturated pyrazolidine.

One of the most characteristic reactions of 2-pyrazolines is their oxidative aromatization to the corresponding pyrazole. benthamdirect.com This transformation involves the formal loss of two hydrogen atoms (from C4 and N1) to create a stable, aromatic pyrazole ring. researchgate.net This conversion of this compound would yield 4-ethyl-5-propyl-1H-pyrazole. A variety of oxidizing agents have been shown to be effective for this purpose. researchgate.netorganic-chemistry.org

Table 3: Common Reagents for Aromatization of Dihydropyrazoles

Oxidizing Agent/SystemConditionsReference
Tetrabutylammonium peroxydisulfate (B1198043) (TBAPS)Acetonitrile solution researchgate.net
Singlet Oxygen (¹O₂)Generated from various precursors researchgate.net
Bromine (Br₂)In situ oxidation organic-chemistry.org
Oxygen (O₂) / Dimethyl Sulfoxide (DMSO)Heating in DMSO organic-chemistry.org
Palladium on Carbon (Pd/C)Acetic acid chemicalbook.com
Electrochemical OxidationMediated or direct electrolysis rsc.org

The C=N double bond in the 2-pyrazoline ring is susceptible to reduction, leading to the formation of the corresponding saturated pyrazolidine. researchgate.net The hydrogenation of this compound would result in 4-ethyl-5-propylpyrazolidine. This reaction is typically achieved through catalytic hydrogenation. The choice of catalyst can be crucial, as some catalysts may be poisoned by the nitrogen-containing heterocycle. researchgate.net

Table 4: Catalysts for the Hydrogenation of Dihydropyrazoles

CatalystEfficacy and NotesReference
Rhodium on Carbon (Rh/C) Highly effective for hydrogenating 2-pyrazolines to quantitative yields. researchgate.net
Raney Nickel Gives good results but requires more careful handling. researchgate.net
Platinum on Carbon (Pt/C) Can facilitate slow hydrogenation of 2-pyrazolines. researchgate.net
Palladium on Carbon (Pd/C) Reported to be ineffective for 2-pyrazoline but effective for 1-pyrazoline. researchgate.net
Sodium in Ethanol A chemical reduction method, used to reduce pyrazoles to pyrazolines. chemicalbook.comchim.it

Regioselectivity and Stereoselectivity in Reactions of this compound

The ethyl and propyl groups at the C4 and C5 positions of the dihydropyrazole ring are expected to play a crucial role in directing the outcome of reactions involving the pyrazoline nucleus or adjacent functional groups. The steric bulk and electronic effects of these alkyl substituents can lead to preferential reaction at one site over another (regioselectivity) and favor the formation of one stereoisomer over others (stereoselectivity).

For instance, in reactions such as alkylation or acylation at the N1 position, the approach of the electrophile would be influenced by the conformation of the five-membered ring, which is in turn governed by the pseudo-axial or pseudo-equatorial preferences of the ethyl and propyl groups. While direct studies on this compound are not available, research on related 4,5-disubstituted pyrazolines indicates that the relative stereochemistry of the substituents at C4 and C5 is critical in controlling the facial selectivity of reactions.

In a hypothetical oxidation of the dihydropyrazole to the corresponding pyrazole, the mechanism might proceed through an intermediate where the stereochemistry at C4 and C5 could influence the rate of elimination. Similarly, if the pyrazoline were to undergo a reaction at a substituent, for example, hydroxylation at the benzylic position of a phenyl group if one were present, the ethyl and propyl groups would sterically hinder one face of the molecule, leading to a diastereoselective outcome.

To illustrate the potential for stereocontrol, consider a hypothetical reaction on a derivative of this compound. The table below presents plausible outcomes based on general principles of stereoselective reactions.

Table 1: Hypothetical Stereoselective Reactions of a this compound Derivative
Reaction TypeReagentPotential Major DiastereomerControlling Factor
Epoxidation of a C=C bond adjacent to the ringm-CPBAEpoxide formed on the less hindered faceSteric hindrance from the ethyl and propyl groups
Addition of an organometallic reagent to a carbonyl group at C3Grignard ReagentDiastereomeric alcohol with a specific configurationChelation control or Felkin-Anh model principles
Reduction of a ketone at C3NaBH4Predominant formation of one diastereomeric alcoholSteric approach control

Ring Transformations and Cycloaddition Reactions of the Dihydropyrazole Nucleus

The 4,5-dihydro-1H-pyrazole ring is known to undergo a variety of ring transformations and participate in cycloaddition reactions, serving as a versatile building block in the synthesis of other heterocyclic and carbocyclic systems. conicet.gov.arrsc.org

Ring Transformations:

One of the characteristic reactions of pyrazolines is thermal or photochemical extrusion of dinitrogen (N₂) to form cyclopropanes. In the case of this compound, this reaction would be expected to yield 1-ethyl-2-propylcyclopropane. The stereochemistry of the resulting cyclopropane (B1198618) would be dependent on the mechanism of nitrogen extrusion, which can be either concerted or stepwise, and is often influenced by the substitution pattern on the pyrazoline ring.

Ring-opening reactions are also a known transformation for dihydropyrazoles. For example, treatment with acid or base can lead to the cleavage of the N-N bond or C-N bonds, resulting in the formation of acyclic compounds such as α,β-unsaturated hydrazones or aminoketones. The specific conditions and the nature of the substituents would dictate the pathway of the ring-opening. Some studies have shown that pyrazolines can undergo unexpected ring-opening when treated with activated alkynes, leading to the formation of substituted 1H-pyrazoles through the elimination of a substituent. rsc.org

Cycloaddition Reactions:

The dihydropyrazole nucleus contains a C=N double bond, which can act as a dienophile in Diels-Alder reactions. libretexts.org A [4+2] cycloaddition with a suitable diene could lead to the formation of a fused bicyclic system. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic nature of the diene and the steric influence of the ethyl and propyl groups on the pyrazoline ring.

Conversely, the dihydropyrazole ring itself does not typically act as a diene in standard Diels-Alder reactions. However, derivatives with exocyclic double bonds or fused aromatic rings could potentially participate in such cycloadditions. Intramolecular cycloadditions are also a possibility if the pyrazoline is substituted with a suitable diene or dienophile tether.

The table below summarizes potential ring transformation and cycloaddition reactions for this compound based on the known reactivity of the dihydropyrazole scaffold.

Table 2: Potential Ring Transformation and Cycloaddition Reactions
Reaction TypeConditions/ReagentsExpected ProductNotes
Nitrogen ExtrusionHeat or UV light1-ethyl-2-propylcyclopropaneStereochemistry depends on reaction conditions.
Acid-Catalyzed Ring OpeningStrong acid (e.g., HCl)Acyclic α,β-unsaturated hydrazoneCleavage of the C5-N1 bond.
[4+2] Cycloaddition (as dienophile)Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)Fused bicyclic adductReaction at the C=N bond.
Reaction with Activated AlkynesDimethyl acetylenedicarboxylate (B1228247) (DMAD)Substituted 1H-pyrazoleInvolves ring opening and rearrangement. rsc.org

Advanced Theoretical and Computational Chemistry of 4 Ethyl 5 Propyl 4,5 Dihydro 1h Pyrazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole. nih.gov DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for detailed molecular analysis. nih.govresearchgate.net

Geometric optimization is a fundamental application of DFT, aimed at determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govyoutube.com For this compound, this process would involve systematically exploring the various possible conformations arising from the rotation around single bonds, particularly within the ethyl and propyl substituents.

Illustrative Data Table: Optimized Geometric Parameters for a Pyrazoline Derivative (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C3-N21.299
N2-N11.385C3-N2-N1110.5
N1-C51.480N2-N1-C5112.3
C5-C41.540N1-C5-C4102.8
C4-C31.510C5-C4-C3103.2
C4-C3-N2111.0
C5-C4-C3-N2-15.8
N1-C5-C4-C325.1

Note: This table presents typical data for a pyrazoline ring system as found in computational studies and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

DFT calculations provide a detailed picture of the electronic structure. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

For this compound, the HOMO is likely to be localized on the pyrazoline ring, specifically the nitrogen atoms with their lone pairs of electrons. The LUMO, in contrast, may be distributed over the C=N bond and adjacent atoms. Analysis of the charge distribution, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies for a Pyrazoline Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
HOMO-LUMO Gap5.15

Note: This table provides representative energy values for a pyrazoline derivative. The actual values for this compound would depend on the specific computational method and basis set used.

A significant advantage of DFT is its ability to predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra can aid in the assignment of experimental signals and provide a deeper understanding of the relationship between the electronic environment of each nucleus and its chemical shift. tandfonline.com

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.com The resulting theoretical IR spectrum can be used to identify characteristic vibrational modes associated with specific functional groups, such as the C=N stretching of the pyrazoline ring and the C-H vibrations of the alkyl groups.

UV-Vis Spectroscopy: While DFT can provide insights into electronic transitions, Time-Dependent DFT (TD-DFT) is the more appropriate method for accurately predicting UV-Vis spectra, as discussed in the following section.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. researchgate.netcqvip.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of this compound. eurjchem.com

These calculations provide information on the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths of the transitions. researchgate.net Analysis of the molecular orbitals involved in these transitions can elucidate their nature, such as n→π* or π→π* transitions, which are characteristic of molecules containing heteroatoms and double bonds. eurjchem.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. eurjchem.com It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., lone pairs, bonding orbitals, and anti-bonding orbitals). researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational space and the study of time-dependent properties. tandfonline.comnih.gov

For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in a solvent or at various temperatures. By tracking the trajectories of the atoms over time, one can analyze the fluctuations in bond lengths, bond angles, and dihedral angles, providing a more realistic representation of the molecule's behavior compared to static models. eurasianjournals.com Such simulations are particularly valuable for understanding how the molecule might interact with other molecules or biological targets. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

The primary synthetic routes amenable to computational investigation are the condensation of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and the 1,3-dipolar cycloaddition of diazo compounds with alkenes.

Mechanism of Condensation Reactions

The reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine derivative is one of the most common methods for synthesizing 2-pyrazolines. researchgate.net Theoretical calculations have been pivotal in dissecting the two plausible mechanistic pathways for this reaction researchgate.net:

Pathway A: Hydrazone Formation First: This pathway involves the initial formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization to yield the pyrazoline ring. researchgate.net

Pathway B: Aza-Michael Addition First: Alternatively, the reaction can commence with a conjugate (aza-Michael) addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration. researchgate.net

DFT calculations are employed to model these pathways, locating the transition states for each elementary step and calculating their corresponding activation energies. By comparing the energy barriers of the rate-determining steps in both pathways, the kinetically favored mechanism can be identified. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition states connect the correct reactants and products, thereby validating the proposed reaction pathway. researchgate.net Theoretical calculations of NMR chemical shifts can also be compared with experimental data to confirm the structures of intermediates and final products. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for Pyrazoline Formation from an α,β-Unsaturated Ketone and Hydrazine

SpeciesDescriptionRelative Energy (kcal/mol)
Reactantsα,β-Unsaturated Ketone + Hydrazine0.0
TS1 (Pathway A)Transition state for hydrazone formation+12.5
Intermediate 1Hydrazone-5.2
TS2 (Pathway A)Transition state for cyclization of hydrazone+20.8
TS1 (Pathway B)Transition state for aza-Michael addition+18.9
Intermediate 2Aza-Michael adduct-8.1
TS2 (Pathway B)Transition state for cyclization of adduct+15.3
Product2-Pyrazoline (B94618)-25.0

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies on analogous systems.

1,3-Dipolar Cycloaddition Mechanisms

The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazoalkane or a nitrilimine) and a dipolarophile (an alkene) is a powerful method for constructing the pyrazoline ring with high regio- and stereoselectivity. researchgate.net Computational studies within the framework of Molecular Electron Density Theory (MEDT) have been used to analyze the mechanisms of these reactions. mdpi.com

These studies focus on the analysis of the conceptual DFT reactivity indices of the reagents to predict the polar nature of the reaction and its regioselectivity. The activation energies for the different possible regioisomeric transition states are calculated to determine the favored product. mdpi.com For instance, in the 1,3-dipolar cycloaddition of nitrilimines with thioaurones to form spiropyrazolines, DFT calculations at the B3LYP/6-311G(d,p) level were used to explore the reaction mechanism and explain the experimentally observed regioselectivity. mdpi.com

The geometry of the transition states provides crucial information about the degree of synchronicity of the bond-forming processes. By analyzing the lengths of the newly forming bonds in the transition state structure, one can determine if the reaction proceeds through a concerted synchronous, asynchronous, or a stepwise mechanism. mdpi.com The Electron Localization Function (ELF) topological analysis is another tool used to characterize the nature of the bond formation along the reaction pathway. mdpi.com

Table 2: Calculated Activation Energies and Transition State Geometries for a Representative 1,3-Dipolar Cycloaddition Reaction

ParameterPath A (Regioisomer 1)Path B (Regioisomer 2)
Activation Energy (kcal/mol)11.878.12
Reaction Energy (kcal/mol)-43.22-44.58
Forming Bond 1 (Å)1.8732.295
Forming Bond 2 (Å)2.8412.002

Source: Adapted from computational studies on the 1,3-dipolar cycloaddition of nitrilimines and thioaurones. mdpi.com

These computational findings demonstrate that by quantifying the energetic landscape of the reaction, a deep understanding of the factors controlling the reaction mechanism and selectivity can be achieved. This knowledge is invaluable for the rational design of synthetic routes to specifically substituted pyrazolines like this compound.

Chemical Derivatization and Functionalization of 4 Ethyl 5 Propyl 4,5 Dihydro 1h Pyrazole

N-Functionalization Strategies (Alkylation, Acylation, Arylation)

The presence of a secondary amine nitrogen (N1) in the dihydropyrazole ring is the primary site for initial functionalization. This nitrogen atom is nucleophilic and can be readily substituted through various reactions.

Alkylation: N-alkylation is a common strategy to introduce a wide range of substituents at the N1 position. This is typically achieved by deprotonating the N1-H with a suitable base, followed by reaction with an alkyl halide or another electrophile. While strong bases can be used, methods employing milder conditions, such as using potassium carbonate in DMSO, have been shown to be effective for the regioselective N1-alkylation of substituted pyrazoles. researchgate.net Alternative methods have been developed using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases or high temperatures. mdpi.comsemanticscholar.orgresearchgate.net For 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole, these methods allow for the introduction of various alkyl groups, modulating the steric and electronic properties of the molecule.

Acylation: The N1 position can be easily acylated using standard conditions, such as reacting the dihydropyrazole with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270). This reaction introduces an amide functionality, which can alter the compound's electronic profile and conformational rigidity. The resulting N-acetyl derivatives are common in studies of pyrazoline chemistry. tandfonline.com

Arylation: N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the dihydropyrazole with an aryl halide in the presence of a palladium or copper catalyst and a suitable base. This strategy allows for the incorporation of diverse aromatic and heteroaromatic rings at the N1 position, significantly expanding the structural diversity of the derivatives. Cobalt-catalyzed methods have also been reported for the arylation of C-H bonds in N-aryl pyrazoles, indicating the broad interest in functionalized aryl-pyrazole systems. nih.gov

Table 1: N-Functionalization Reactions
Reaction TypeReagentsTypical ConditionsProduct Type
AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃, NaH)Inert solvent (e.g., DMF, DMSO)N1-Alkyl Dihydropyrazole
AcylationAcyl Chloride (RCOCl), Base (e.g., Et₃N)Aprotic solvent (e.g., CH₂Cl₂)N1-Acyl Dihydropyrazole
ArylationAryl Halide (Ar-X), Pd or Cu Catalyst, BaseBuchwald-Hartwig ConditionsN1-Aryl Dihydropyrazole

Substituent Modifications at Carbon Positions (C3, C4, C5)

Functionalization of the carbon backbone of the dihydropyrazole ring allows for fine-tuning of the molecule's three-dimensional structure and properties.

C3 Position: The C3 position is part of the endocyclic double bond and is electrophilic in nature. mdpi.com While direct modification of an existing substituent at C3 is challenging, diverse functionalities can be introduced at this position during the synthesis of the pyrazole (B372694) ring itself. For instance, using different dicarbonyl compounds or their equivalents in the initial cyclocondensation with hydrazine (B178648) allows for the installation of various aryl, alkyl, or functionalized groups at C3. nih.gov

C4 Position: The C4 position offers significant opportunities for derivatization. Recent studies have demonstrated methods for the selective heterofunctionalization of pyrazolines at this position. For example, an iodine(III)-mediated reaction of α,β-unsaturated hydrazones can lead to the construction of C4-oxyacylated and C4-aminated pyrazolines. nih.gov Furthermore, C4-halogenated pyrazoles can serve as precursors for cross-coupling reactions, enabling the introduction of aryl or other groups. nih.gov

C5 Position: Similar to C3, the C5 position is typically substituted during the ring-forming reaction. The choice of the starting α,β-unsaturated aldehyde or ketone determines the substituent at C5. For the target molecule, the propyl group is installed via the use of an appropriate enone precursor. Direct modification of the existing propyl group would likely require radical-based chemistry, but selective iodination at the C5 position of the pyrazole ring followed by Suzuki-Miyaura or Sonogashira cross-coupling reactions has been demonstrated as a viable strategy for introducing new functionalities. nih.gov

Table 2: C-Position Functionalization Strategies
PositionStrategyExample ReactionReference
C3Synthetic Precursor VariationCondensation with substituted 1,3-diketones nih.gov
C4Direct C-H FunctionalizationIodine(III)-mediated oxyacylation/amination nih.gov
C5Halogenation & Cross-Couplingn-BuLi followed by I₂; then Suzuki coupling nih.gov

Synthesis of Complex Fused Heterocyclic Systems Incorporating the Dihydropyrazole Moiety

The dihydropyrazole ring is a versatile building block for the construction of more complex, fused heterocyclic systems. airo.co.in By introducing appropriate functional groups onto the core ring, subsequent intramolecular or intermolecular cyclization reactions can be initiated.

Common strategies involve using aminopyrazoles as precursors, which can react with 1,3-dielectrophiles to form fused pyridine rings, leading to pyrazolo[3,4-b]pyridines. researchgate.netnih.gov Other important fused systems include pyrazolo[1,5-a]pyrimidines, which can be synthesized from the reaction of aminopyrazoles with enaminones or β-diketones. nih.gov Flow chemistry has also been employed for the efficient synthesis of fused scaffolds like pyrazolo[1,5-a]pyridines. mdpi.com These annulation reactions significantly expand the chemical space accessible from the simple dihydropyrazole core, leading to novel structures with potential applications in materials science and medicinal chemistry.

Polymer-Supported and Solid-Phase Synthesis of Dihydropyrazole Conjugates

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of libraries of dihydropyrazole derivatives by simplifying purification and allowing for automation. A general approach involves anchoring a suitable building block to a polymer support, such as a Wang or Merrifield resin. nih.govmdpi.com For dihydropyrazole synthesis, a precursor like a chalcone or a β-ketoester could be attached to the resin.

The subsequent chemical transformations, including the cyclization to form the dihydropyrazole ring and further N-functionalization or C-functionalization, are carried out on the solid support. After the desired modifications are complete, the final product is cleaved from the resin. This methodology has been successfully used to prepare libraries of pyrazolo-fused heterocycles, demonstrating its utility for creating diverse molecular scaffolds. nih.gov The development of specialized polymer supports continues to enhance the efficiency of solid-phase synthesis. nih.gov

Development of Chiral Dihydropyrazole-Based Ligands and Organocatalysts

The inherent chirality of this compound, with stereocenters at C4 and C5, makes it an attractive scaffold for the design of chiral ligands and organocatalysts. eurekaselect.comnih.gov The two adjacent nitrogen atoms can act as a bidentate chelation site for various transition metals, a key feature in many successful chiral ligands used in asymmetric catalysis. nih.gov

By synthesizing enantiomerically pure forms of the dihydropyrazole, it is possible to create a well-defined chiral environment around a metal center. These ligands can be applied in a range of asymmetric transformations, such as hydrogenations, allylic substitutions, and cycloadditions.

Furthermore, dihydropyrazole derivatives can function as organocatalysts. For example, chiral pyrazolidines have been used in asymmetric Michael additions. nih.gov The N1-H group can act as a hydrogen-bond donor, activating electrophiles, while the rest of the molecule provides a chiral pocket to control the stereochemical outcome of the reaction. Quinine/squaramide-based bifunctional organocatalysts have been used to synthesize chiral dihydropyrano[2,3-c]pyrazoles via domino Michael addition reactions, highlighting the potential of pyrazole-type structures in organocatalysis. metu.edu.tr

Applications of 4 Ethyl 5 Propyl 4,5 Dihydro 1h Pyrazole in Chemical Science and Technology

Optoelectronic Materials: Non-Linear Optical (NLO) and Luminescent Properties

The 4,5-dihydro-1H-pyrazole scaffold, commonly known as a pyrazoline, is a subject of considerable interest in the field of optoelectronics. Research into various pyrazoline derivatives has demonstrated their potential as non-linear optical (NLO) materials and their exhibition of significant luminescent properties. scispace.comnih.gov The NLO response in organic molecules is often associated with intramolecular charge transfer, which can be engineered by incorporating electron-donating and electron-accepting groups on the pyrazoline ring. While 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole itself lacks strong donor-acceptor substituents, the inherent asymmetry of the substituted pyrazoline core could contribute to modest NLO effects.

The luminescent characteristics of dihydropyrazoles are well-documented, with many derivatives exhibiting fluorescence. scispace.comresearchgate.net The emission properties are influenced by the nature and position of substituents on the heterocyclic ring. For this compound, the alkyl substituents are not typical chromophores, but they can influence the molecule's conformation and solid-state packing, which in turn can affect its luminescent behavior. It is plausible that this compound could serve as a building block for more complex molecules with tailored luminescent properties.

Table 1: Comparison of NLO and Luminescent Properties of Selected Pyrazoline Derivatives

Compound/DerivativeNon-Linear Optical (NLO) PropertiesLuminescent Properties
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesPotential candidates for optical limiting applications. Not extensively detailed in the provided search results.
4-(3-(4-(decyloxy)phenyl)-1-(...)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline (PPDPD)Not the primary focus of the study.Emits strong blue light in the solid state with a high fluorescence quantum yield. researchgate.net
3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (DCNP)Exhibits versatile optical features including nonlinear optical effects. researchgate.netShows photoluminescence, with emission properties differing between molecular and aggregated forms. researchgate.net

This table is generated based on data from analogous compounds to infer the potential properties of this compound.

Ligands in Coordination Chemistry and Metal-Organic Frameworks

Pyrazole (B372694) derivatives are widely recognized for their ability to act as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. researchgate.net This coordination can lead to the formation of a diverse array of metal complexes and metal-organic frameworks (MOFs). researchgate.netdntb.gov.ua The specific compound, this compound, with its dihydropyrazole core, can similarly be expected to function as a ligand. The nitrogen atoms in the pyrazoline ring can chelate to a metal center, and the alkyl substituents can influence the steric and electronic properties of the resulting metal complex.

The use of pyrazole-based ligands has been instrumental in the development of MOFs with applications in gas storage, separation, and catalysis. researchgate.netscispace.com While there are no specific reports on MOFs constructed from this compound, its structural features suggest it could be a viable candidate for creating novel frameworks. The ethyl and propyl groups would affect the pore size and hydrophobicity of the resulting MOF, potentially leading to materials with tailored properties for specific applications.

Role as Synthetic Intermediates for Advanced Chemical Structures

The 4,5-dihydro-1H-pyrazole ring is a valuable synthetic intermediate in organic chemistry. nih.govnih.govresearchgate.netresearchgate.net It can be readily synthesized through the condensation of α,β-unsaturated ketones with hydrazine (B178648). scispace.comnih.gov The dihydropyrazole ring can then undergo various transformations, such as oxidation to the corresponding pyrazole, ring-opening reactions, or modifications of the substituents.

Given its structure, this compound can serve as a precursor for a variety of more complex molecules. For instance, the N-H group can be functionalized to introduce different substituents, and the alkyl groups at positions 4 and 5 can be further modified. This versatility makes it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. nih.govresearchgate.nettandfonline.com

Agrochemical Active Ingredient Candidates (Focus on Chemical Design and Environmental Fate, Excluding Efficacy)

The pyrazole and dihydropyrazole moieties are present in a number of commercially successful agrochemicals. nih.gov The chemical design of new agrochemical candidates often involves the incorporation of a pyrazole or pyrazoline scaffold due to its favorable biological activity profile. The ethyl and propyl substituents on this compound could be designed to interact with specific biological targets in pests or weeds.

From an environmental perspective, the fate of such a compound would be of primary concern. The biodegradability of the pyrazoline ring and the alkyl side chains would need to be assessed. Factors such as soil sorption, water solubility, and potential for bioaccumulation would be critical in determining its environmental impact. While specific data for this compound is not available, general studies on the environmental fate of pyrazole-based pesticides would provide a framework for such an evaluation.

Industrial Catalysis and Materials Science Applications

In the realm of industrial catalysis, pyrazole-based ligands are used to create catalysts for various organic transformations. nih.gov The coordination of this compound to transition metals could yield catalysts with unique reactivity and selectivity. The steric bulk of the ethyl and propyl groups could play a crucial role in controlling the access of substrates to the catalytic center.

In materials science, the incorporation of the 4,5-dihydro-1H-pyrazole unit into polymers could lead to materials with interesting properties. For example, polymers containing this heterocyclic unit might exhibit enhanced thermal stability or specific optical properties. The alkyl substituents would influence the polymer's processability and final material characteristics.

Table 2: Summary of Potential Applications and Research Directions

Application AreaPotential Role of this compoundKey Research Focus
Optoelectronic MaterialsBuilding block for NLO materials and luminophores.Synthesis of derivatives with donor-acceptor groups; characterization of photophysical properties.
Coordination ChemistryLigand for metal complexes and MOFs.Synthesis and structural characterization of metal complexes; investigation of MOF properties for gas storage or separation.
Synthetic IntermediatePrecursor for more complex chemical structures.Exploration of derivatization reactions of the pyrazoline ring and its substituents.
Agrochemical DesignScaffold for new active ingredients.Design of analogues with potential biological activity; assessment of environmental fate and biodegradability.
Industrial CatalysisLigand for homogeneous or heterogeneous catalysts.Development of metal complexes and evaluation of their catalytic performance in various reactions.
Materials ScienceMonomer for functional polymers.Synthesis of polymers containing the dihydropyrazole unit and characterization of their material properties.

This table outlines potential avenues for future research based on the known chemistry of the 4,5-dihydro-1H-pyrazole scaffold.

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